2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide
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Overview
Description
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide is an organic compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an amino group, a propanamide group, and a dimethyloxolan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide typically involves the reaction of 2-amino-3-hydroxypropanamide with 2,2-dimethyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid
- 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanol
Uniqueness
Compared to similar compounds, 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide is unique due to its specific structural features, such as the presence of both an amino group and a propanamide group. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-3-(5,5-dimethyloxolan-2-yl)propanamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)4-3-6(13-9)5-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H2,11,12) |
InChI Key |
RTZJEMAHYYIEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CC(C(=O)N)N)C |
Origin of Product |
United States |
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